molecular formula C16H17BrN2O4S B3460627 N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3460627
M. Wt: 413.3 g/mol
InChI Key: NBKXFVROKQSHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was first synthesized by Bayer AG and has since undergone numerous preclinical and clinical trials.

Mechanism of Action

N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. RAF kinase is a key component of the MAPK signaling pathway, which is frequently dysregulated in cancer. Inhibition of RAF kinase by this compound 43-9006 leads to decreased activation of downstream targets in the MAPK pathway, ultimately resulting in decreased tumor growth and proliferation. Additionally, this compound 43-9006 inhibits the activity of VEGFR, which is involved in angiogenesis. Inhibition of VEGFR by this compound 43-9006 leads to decreased blood vessel formation in tumors, ultimately resulting in decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and angiogenesis, as well as induce apoptosis in cancer cells. Additionally, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is its specificity for several kinases involved in tumor growth and angiogenesis. This specificity allows for targeted inhibition of these pathways, potentially reducing off-target effects. However, one limitation of this compound 43-9006 is its potential for drug resistance. In some cases, tumors may develop resistance to this compound 43-9006 through activation of alternative signaling pathways.

Future Directions

There are several future directions for the study of N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006. One potential direction is the development of combination therapies that include this compound 43-9006 and other targeted inhibitors. Additionally, further studies are needed to better understand the mechanisms of drug resistance to this compound 43-9006 and to develop strategies to overcome this resistance. Finally, the potential use of this compound 43-9006 in combination with immunotherapies is an area of active research.

Scientific Research Applications

N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). The compound has been tested in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-23-13-7-5-6-12(10-13)18-16(20)11-19(24(2,21)22)15-9-4-3-8-14(15)17/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKXFVROKQSHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~2~-(2-bromophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.